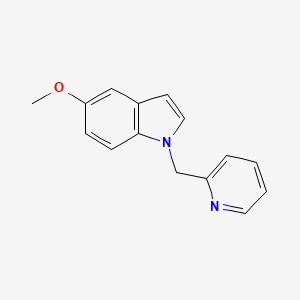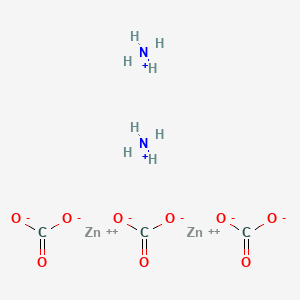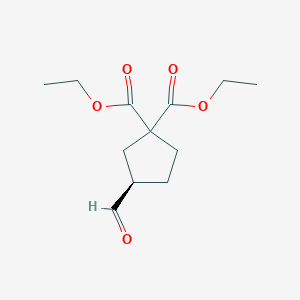![molecular formula C12H13ClF3IO B12527900 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide CAS No. 653578-52-0](/img/structure/B12527900.png)
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nucleophilic Substitution:
Ether Formation: The phenoxy group is introduced by reacting the benzene derivative with a suitable phenol derivative.
Iodination: Finally, the iodide group is introduced through a halogen exchange reaction, typically using sodium iodide in acetone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the phenoxy group to a phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium carbonate in dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc amalgam, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can produce a thioether derivative, while oxidation with potassium permanganate can introduce a carboxyl group.
Wissenschaftliche Forschungsanwendungen
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. The phenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoropropylbenzene: Similar structure but lacks the phenoxy and iodide groups.
2-Chloro-4-(3,3,3-trifluoropropyl)phenol: Contains the phenol group instead of the phenoxy group.
3,3,3-Trifluoropropyl iodide: Lacks the aromatic ring and phenoxy group.
Uniqueness
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoropropyl group enhances its stability and lipophilicity, while the phenoxy and iodide groups provide versatile sites for further chemical modifications.
Eigenschaften
CAS-Nummer |
653578-52-0 |
|---|---|
Molekularformel |
C12H13ClF3IO |
Molekulargewicht |
392.58 g/mol |
IUPAC-Name |
2-chloro-1-(3-iodopropoxy)-4-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C12H13ClF3IO/c13-10-8-9(4-5-12(14,15)16)2-3-11(10)18-7-1-6-17/h2-3,8H,1,4-7H2 |
InChI-Schlüssel |
SZPXLTPDVMBBDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCC(F)(F)F)Cl)OCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)

![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)


![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
